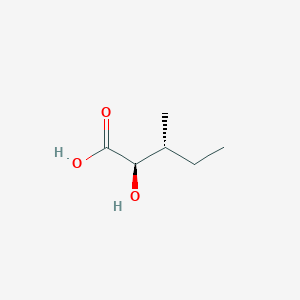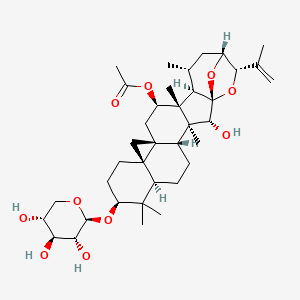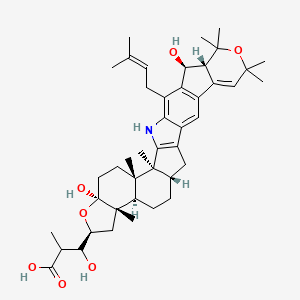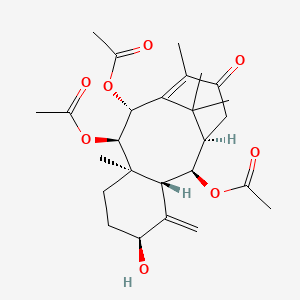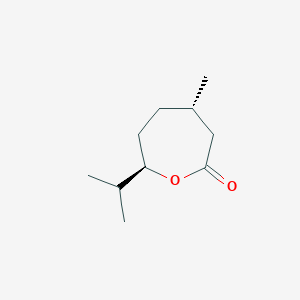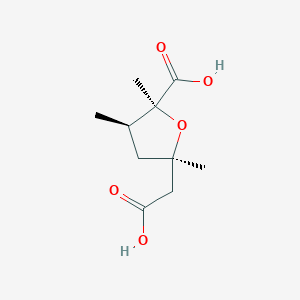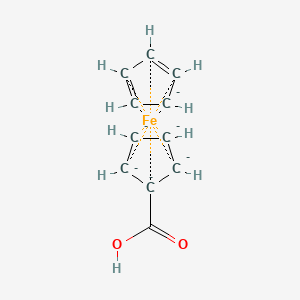
Ferrocene monocarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocene monocarboxylic acid is an organoiron compound with the formula (C₅H₅)Fe(C₅H₄CO₂H). It is the simplest carboxylic acid derivative of ferrocene, which consists of a ferrocene core with a carboxylic acid functional group. This compound is known for its excellent redox properties and is widely used in various scientific and industrial applications .
Vorbereitungsmethoden
Ferrocene monocarboxylic acid can be synthesized through several methods. One common synthetic route involves the acylation of ferrocene with a 2-chlorobenzoyl chloride followed by hydrolysis . Another method involves the use of benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate and ferrocenecarboxylic acid, which results in the formation of the desired compound . Industrial production methods typically involve similar reaction conditions but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Ferrocene monocarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The acidity of ferrocene carboxylic acid increases significantly upon oxidation to the ferrocenium cation . Common reagents used in these reactions include thionyl chloride, which produces the carboxylic acid anhydride, and other oxidizing agents . Major products formed from these reactions include ferrocenium salts and various substituted ferrocene derivatives.
Wissenschaftliche Forschungsanwendungen
Ferrocene monocarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a mediator in electrocatalytic oxidation and as a redox probe . In biology and medicine, it is employed in the development of anticancer, antiviral, and antimicrobial drugs . Additionally, it is used in the synthesis of polymers, liquid crystals, and nanoparticles with diverse electronic and magnetic properties . In industry, ferrocene carboxylic acid is used as a raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs .
Wirkmechanismus
The precise mechanism of action of ferrocene carboxylic acid is not fully elucidated. it is believed that the carboxy ligand binds to the ferrocene molecules, forming a stable complex. This complex engages with other molecules, including proteins, to facilitate various reactions . In electrocatalytic applications, ferrocene carboxylic acid promotes electron transfer rates, thereby enhancing reaction kinetics and electrochemical responses .
Vergleich Mit ähnlichen Verbindungen
Ferrocene monocarboxylic acid can be compared with other similar compounds such as 1,1’-ferrocenedicarboxylic acid and ferrocenemonocarboxylic acid . These compounds share similar structural features but differ in the number and position of carboxylic acid groups. This compound is unique due to its specific redox properties and its ability to form stable complexes with various molecules, making it highly versatile in scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H10FeO2-6 |
|---|---|
Molekulargewicht |
230.04 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H,7,8);1-5H;/q-5;-1; |
InChI-Schlüssel |
ZJYYFGVNIWNYII-UHFFFAOYSA-N |
SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.[CH-]1C=CC=C1.[Fe] |
Kanonische SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Synonyme |
ferrocene carboxylic acid ferrocenecarboxylic acid ferrocenecarboxylic acid, 59Fe-labeled ferrocenemonocarboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



